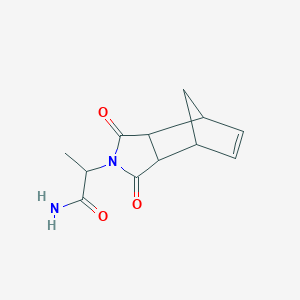

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide

Description

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-5(10(13)15)14-11(16)8-6-2-3-7(4-6)9(8)12(14)17/h2-3,5-9H,4H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMDEDDVYZJNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311342 | |

| Record name | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26749-96-2 | |

| Record name | NSC241484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoindoline core, followed by functionalization to introduce the propanamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the isoindoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Various studies have investigated the potential of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro .

-

Neuroprotective Effects

- The compound may also play a role in neuroprotection. Initial research suggests that it can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

- Case Study : Research conducted at a leading university indicated that treatment with this compound reduced markers of inflammation in neuronal cultures exposed to neurotoxic agents .

Organic Synthesis

-

Building Block for Complex Molecules

- In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive functional groups facilitate various transformations.

- Example : It can be used to create derivatives through nucleophilic substitution reactions or condensation reactions with other electrophiles.

-

Synthesis of Pharmaceuticals

- The compound's structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects.

- Case Study : A pharmaceutical company reported successful synthesis pathways utilizing this compound to develop new analgesics .

Material Science

- Polymer Development

- The unique properties of this compound make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.

- Research Findings : Studies have shown that polymers containing this compound exhibit improved tensile strength and thermal resistance compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

- 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-diethyl-N-methylethanaminium

- 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide stands out due to its specific structural features and functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a complex organic molecule with potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 235.236 g/mol. The compound exists as a solid at room temperature and has been characterized by various analytical methods including HPLC and NMR.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N2O4 |

| Molecular Weight | 235.236 g/mol |

| Physical State | Solid |

| Melting Point | 90 °C |

| Purity | >98% (HPLC) |

Research indicates that this compound may exert its biological effects through multiple pathways:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like apoptosis and cell proliferation.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity

The biological activities of this compound have been evaluated in several studies:

Anticancer Activity

A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Another investigation highlighted its potential neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce neuronal death and improve cognitive function in animal models.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast and lung cancer cells.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner.

- : Suggests potential for development as an anticancer agent.

-

Neuroprotection in Rodent Models :

- Objective : To assess protective effects against induced neurotoxicity.

- Findings : Treatment with the compound resulted in improved survival rates and reduced markers of oxidative stress.

- : Indicates promise for therapeutic use in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanamide?

- Answer : The compound can be synthesized via multi-step organic reactions, including amidation and cyclization steps. Key intermediates, such as phthalimide derivatives, are often prepared using benzoyl chloride analogs (e.g., 2-[(1,3-dioxo-isoindol-2-yl)methyl]benzoyl chloride) as starting materials . Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using polar aprotic solvents like DMF. Purity validation requires HPLC (≥98%) and spectroscopic confirmation (NMR, IR) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural elucidation, particularly to confirm the methanoisoindol ring system and propanamide moiety. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 210–280 nm) ensures purity .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store under inert conditions (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis of the dioxo and amide groups. Use desiccants to avoid moisture absorption. Safety Data Sheets (SDS) recommend wearing nitrile gloves and safety goggles during handling, with fume hood use for powder weighing .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound?

- Answer : Employ factorial design (e.g., 2^k or Box-Behnken) to evaluate variables like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) can model interactions between factors, minimizing the number of experiments while maximizing yield . For example, a 3-factor design might optimize reaction time (6–24 hrs), pH (4–8), and stoichiometric ratios (1:1–1:3).

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability in reactions such as nucleophilic acyl substitutions. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. Pair these with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to validate mechanisms .

Q. How should researchers address contradictory data in synthesis yields or biological activity?

- Answer : Conduct sensitivity analysis using ANOVA to identify outliers or confounding variables (e.g., trace moisture in solvents). Replicate experiments under controlled humidity/temperature. Cross-validate results with alternative characterization methods (e.g., X-ray crystallography for structural confirmation) .

Q. What role can AI play in predicting novel derivatives or optimizing synthesis pathways?

- Answer : Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict feasible synthetic routes. Neural networks optimize parameters like catalyst choice or solvent polarity. COMSOL Multiphysics-integrated AI models simulate heat/mass transfer in continuous-flow reactors to scale up synthesis .

Q. How do membrane separation technologies enhance purification of this compound?

- Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively separate the target compound (MW ~300–400 g/mol) from smaller impurities. Simulated Moving Bed (SMB) chromatography improves resolution for enantiomeric byproducts. Solvent-resistant membranes (e.g., polyimide) reduce organic solvent waste .

Methodological Guidelines

- Data Validation : Always cross-check NMR shifts against computed chemical shifts (e.g., using ACD/Labs or ChemDraw).

- Safety Protocols : Refer to GHS-compliant SDS for emergency procedures (e.g., eye rinse stations, neutralization of spills) .

- Open Science : Share synthetic protocols and spectral data in repositories like Zenodo to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.